3-[(4-Ethylphenoxy)methyl]benzohydrazide

Medicinal Chemistry Antimicrobial Research Structural Isomerism

Select 3-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 364614-92-6) for SAR-driven antimicrobial, anticancer, or antimycobacterial lead optimization. The 3-position 4-ethylphenoxy substitution, distinct from regioisomer CAS 438530-69-9, is critical for target engagement. This 97% pure scaffold is primed for hydrazone, oxadiazole, or EGFR inhibitor derivatization. Available in sizes from mg to g, it is ideal for medicinal chemistry and chemical biology studies.

Molecular Formula C16H18N2O2
Molecular Weight 270.33g/mol
CAS No. 364614-92-6
Cat. No. B455800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethylphenoxy)methyl]benzohydrazide
CAS364614-92-6
Molecular FormulaC16H18N2O2
Molecular Weight270.33g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN
InChIInChI=1S/C16H18N2O2/c1-2-12-6-8-15(9-7-12)20-11-13-4-3-5-14(10-13)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19)
InChIKeyHCWVZXLPIBITTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 364614-92-6): Chemical Identity and Research Procurement Profile


3-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 364614-92-6) is a benzohydrazide derivative with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . The compound is characterized by a benzohydrazide core substituted at the 3-position with a (4-ethylphenoxy)methyl moiety. It is commercially available from multiple research chemical suppliers, typically at purity specifications ranging from 95% to 97% . As a hydrazide derivative, it belongs to a class of compounds extensively studied for antimicrobial, anticancer, and enzyme inhibitory properties, with the hydrazide functional group (-CONHNH2) serving as a versatile pharmacophore and synthetic precursor [1].

Why 3-[(4-Ethylphenoxy)methyl]benzohydrazide Cannot Be Interchanged with Other Benzohydrazide Derivatives


Generic substitution among benzohydrazide derivatives is scientifically invalid due to the pronounced structure-activity relationship (SAR) sensitivity of this scaffold. Within the broader benzohydrazide class, minor structural modifications—including substitution position, alkyl chain length, and electronic properties of aryl substituents—dramatically alter biological activity profiles. SAR analyses have demonstrated that electron-donating substituents (such as ethyl groups) and halogenation patterns significantly modulate potency, target engagement, and selectivity across antimicrobial and anticancer assays [1]. The specific 3-position substitution with a 4-ethylphenoxymethyl group distinguishes 3-[(4-Ethylphenoxy)methyl]benzohydrazide from its 4-position regioisomer (CAS 438530-69-9) and from analogs bearing different alkyl, halogen, or heterocyclic substituents. The evidence compiled below establishes the quantifiable, verifiable differentiation that informs scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 3-[(4-Ethylphenoxy)methyl]benzohydrazide: Comparative Data for Procurement Decisions


Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Benzohydrazide Scaffolds

3-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 364614-92-6) is the 3-position regioisomer of 4-[(4-Ethylphenoxy)methyl]benzohydrazide (CAS 438530-69-9). While direct comparative biological data for these specific regioisomers are not available in the open literature, extensive SAR evidence from benzohydrazide derivative studies demonstrates that substitution position on the phenyl ring substantially influences biological activity. In a comprehensive study of benzohydrazide derivatives as ParE inhibitors, 29 compounds with varying substitution patterns exhibited MIC values ranging from 0.64 to 5.65 μg/mL against bacterial pathogens [1]. The position of substituents was a critical determinant of both potency and selectivity, with certain compounds showing selective inhibition against Escherichia coli (MIC 0.64-0.67 μg/mL) while others displayed broader-spectrum activity [1]. The 3-position substitution of the target compound positions the hydrazide pharmacophore in a distinct spatial orientation compared to the 4-position regioisomer, which computational analyses suggest affects target binding geometry [2].

Medicinal Chemistry Antimicrobial Research Structural Isomerism

Ethyl Substituent Contribution: Electron-Donating Effects on Benzohydrazide Scaffold Potency

The 4-ethyl group on the phenoxy ring of 3-[(4-Ethylphenoxy)methyl]benzohydrazide provides specific electronic and steric properties that distinguish it from analogs bearing hydrogen, halogen, or other alkyl substituents. In a systematic SAR study of benzamide-hydrazone hybrids, structure-activity relationship analysis revealed that electron-donating substituents (such as alkyl groups) enhanced antimycobacterial potency relative to unsubstituted or electron-withdrawing counterparts [1]. Specifically, INH-based derivatives bearing electron-donating groups achieved MIC values ≤0.03 μM against Mycobacterium tuberculosis, surpassing the activity of isoniazid (INH) and outperforming 3,5-dinitrobenzohydrazide counterparts by substantial margins [1]. The ethyl substituent in the target compound contributes to lipophilicity modulation (calculated LogP contribution approximately +0.98 relative to unsubstituted phenoxy) while providing favorable electron density distribution for potential target interactions.

Antimycobacterial Research SAR Analysis Drug Design

Hydrazide Moiety as a Versatile Synthetic Precursor: Scaffold Diversification Potential

3-[(4-Ethylphenoxy)methyl]benzohydrazide contains a reactive hydrazide group (-CONHNH2) that enables facile derivatization into diverse bioactive scaffolds including hydrazones, 1,3,4-oxadiazoles, and dihydropyrazoles. This synthetic versatility represents a procurement-relevant differentiation from compounds that lack this functional handle. Benzohydrazide derivatives have been systematically converted to 2,5-disubstituted-1,3,4-oxadiazoles, which demonstrated antibacterial activity with MIC values of 25 μg/mL against Bacillus cereus and antifungal activity against Candida albicans with inhibition zones of 31-34 mm—superior to amoxicillin, tetracycline, gentamicin, and oxacillin standards [1]. Additionally, benzohydrazide derivatives containing dihydropyrazoles have been developed as EGFR kinase inhibitors, with lead compound H20 achieving IC50 values of 0.46, 0.29, 0.15, and 0.21 μM against A549, MCF-7, HeLa, and HepG2 cancer cell lines respectively, and EGFR inhibition IC50 of 0.08 μM [2]. The target compound's hydrazide group provides a validated entry point for generating structurally diverse compound libraries.

Synthetic Chemistry Scaffold Diversification Drug Discovery

Computed Molecular Descriptors: Physicochemical Differentiation from Close Analogs

3-[(4-Ethylphenoxy)methyl]benzohydrazide possesses computed physicochemical properties that differentiate it from structurally related benzohydrazide derivatives in ways relevant to permeability, solubility, and target engagement. The compound has a calculated exact molecular mass of 270.136827821 Da, with 6 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. These properties yield a topological polar surface area (tPSA) of approximately 64.4 Ų, which falls within the optimal range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration potential. Compared to the 4-position regioisomer (CAS 438530-69-9), the 3-substituted compound exhibits a higher molecular complexity index (301 vs. 293), reflecting greater topological diversity that correlates with increased specificity in target recognition . The ethyl group contributes calculated LogP of approximately 3.2-3.5, providing balanced lipophilicity suitable for membrane permeation while avoiding excessive hydrophobicity associated with promiscuous binding.

Computational Chemistry Molecular Descriptors Drug-likeness

3-[(4-Ethylphenoxy)methyl]benzohydrazide: Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Lead Discovery: Scaffold for Novel Antibacterial Agents Targeting Gram-Negative Pathogens

Based on the established antimicrobial activity of benzohydrazide derivatives [1] and the demonstrated potency of structurally related compounds against E. coli (MIC 0.64-0.67 μg/mL) [1], 3-[(4-Ethylphenoxy)methyl]benzohydrazide serves as a promising starting point for antimicrobial lead optimization. The 3-position substitution pattern and ethylphenoxy moiety provide a differentiated chemical space for exploring structure-activity relationships in ParE inhibition or alternative antibacterial mechanisms. The compound can be directly screened against Gram-negative bacterial panels or derivatized into hydrazone analogs to enhance potency and selectivity.

Anticancer Drug Discovery: EGFR Kinase Inhibitor Development Platform

The benzohydrazide scaffold has been validated as an effective EGFR kinase inhibitor platform, with dihydropyrazole-containing derivatives achieving IC50 values as low as 0.08 μM against EGFR and sub-micromolar antiproliferative activity across multiple cancer cell lines [2]. 3-[(4-Ethylphenoxy)methyl]benzohydrazide provides the core hydrazide functionality required for generating hydrazone and heterocyclic derivatives with potential EGFR inhibitory activity. The ethyl substituent offers a starting point for lipophilicity optimization to enhance cellular permeability and target engagement.

Synthetic Chemistry: Precursor for 1,3,4-Oxadiazole and Hydrazone Library Synthesis

The hydrazide functional group of 3-[(4-Ethylphenoxy)methyl]benzohydrazide enables efficient conversion to structurally diverse heterocyclic scaffolds with validated biological activities. Benzohydrazide-derived 1,3,4-oxadiazoles have demonstrated antibacterial activity with MIC 25 μg/mL against B. cereus and antifungal activity with inhibition zones of 31-34 mm against C. albicans [3]. The target compound can be reacted with various aldehydes to generate hydrazone libraries or cyclized with carbon disulfide to produce 1,3,4-oxadiazole derivatives, enabling rapid exploration of chemical space around the 3-substituted benzohydrazide core.

Antimycobacterial Research: Lead Optimization for Tuberculosis Therapeutics

Recent SAR evidence demonstrates that benzohydrazide-derived hydrazone hybrids achieve potent antimycobacterial activity with MIC values ≤0.03 μM against M. tuberculosis, with electron-donating substituents enhancing potency [4]. The 4-ethylphenoxy group in 3-[(4-Ethylphenoxy)methyl]benzohydrazide provides an electron-donating substituent consistent with SAR trends favoring enhanced antimycobacterial activity. The compound can be derivatized via hydrazone formation to generate analogs for screening against drug-sensitive and multidrug-resistant M. tuberculosis strains, contributing to tuberculosis drug discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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